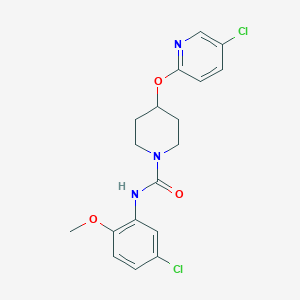
N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms, and relevant case studies while providing a comprehensive overview of the existing literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Carboxamide functional group : Enhances solubility and biological activity.
- Halogenated aromatic moieties : Contributes to its interaction with biological targets.
The systematic name reflects its diverse functional groups, which are crucial for its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Oncogenic Pathways : Similar compounds have shown efficacy against mutant forms of KRAS, a common oncogene in various cancers. This suggests that the compound may inhibit specific protein targets involved in cancer progression.
- Protein-Protein Interaction Modulation : The compound's ability to interact with specific receptors or enzymes may modulate cellular pathways critical for tumor growth. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess binding affinities.
- Synergistic Effects with Other Agents : Studies have indicated that when combined with established chemotherapeutics, such as doxorubicin, compounds with similar structures can enhance cytotoxic effects against cancer cell lines .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Inhibition of KRAS Mutants
A study demonstrated that compounds structurally related to this compound effectively inhibited mutant KRAS proteins in vitro, leading to reduced cell viability in cancer cell lines harboring these mutations. This highlights the potential of the compound as a targeted therapeutic agent in KRAS-driven cancers.
Case Study 2: Combination Therapy
In vitro studies showed that when combined with doxorubicin, this compound exhibited a significant synergistic effect on MCF-7 and MDA-MB-231 breast cancer cell lines. The combination resulted in enhanced apoptosis and cell death compared to either agent alone, suggesting a promising avenue for combination therapies in breast cancer treatment .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-25-16-4-2-12(19)10-15(16)22-18(24)23-8-6-14(7-9-23)26-17-5-3-13(20)11-21-17/h2-5,10-11,14H,6-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRHVMILDPPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














